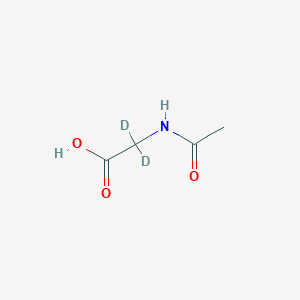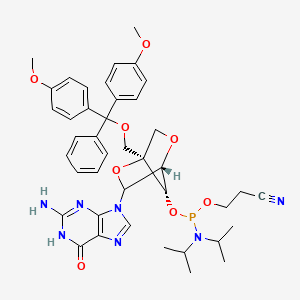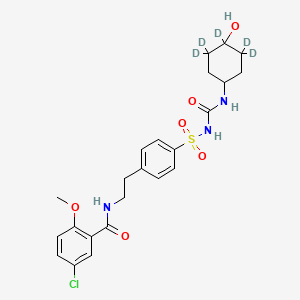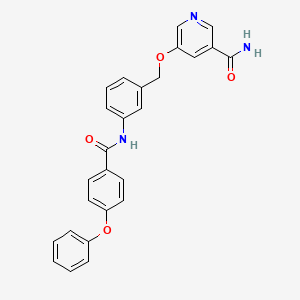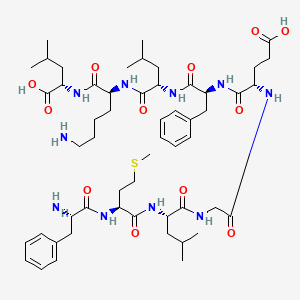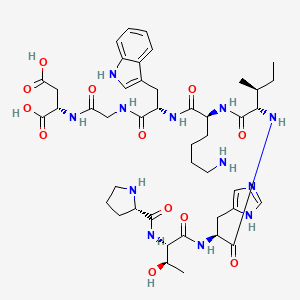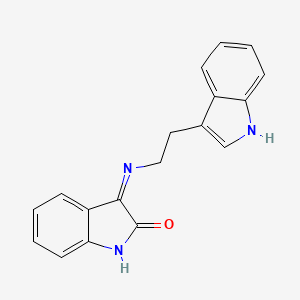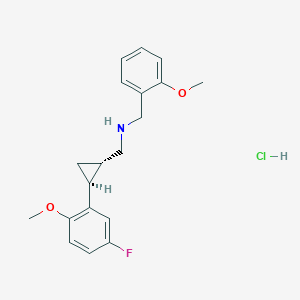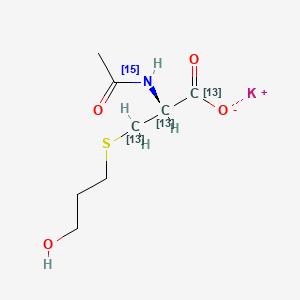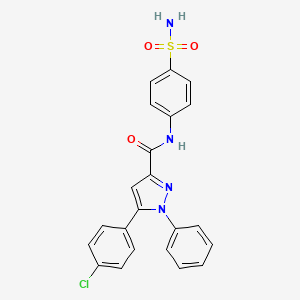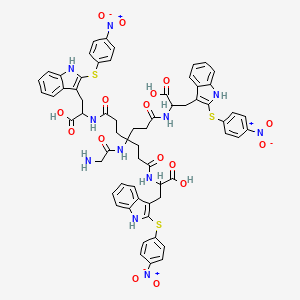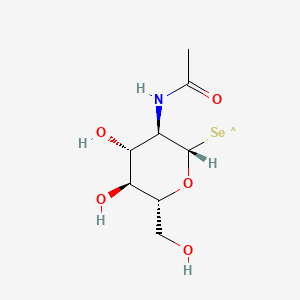
IL-17 modulator 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IL-17 modulator 9: is an orally active agent that modulates interleukin-17 (IL-17), a pro-inflammatory cytokine. This compound is known for its ability to significantly reduce levels of interleukin-6 (IL-6), interferon-gamma (IFN-γ), and edema, making it a valuable tool in inflammation research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of IL-17 modulator 9 involves the synthesis of difluorocyclohexyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure:
Functionalization: Various functional groups are introduced to the core structure to enhance its biological activity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and potency.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up to produce larger quantities of the compound.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and efficiency.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: : IL-17 modulator 9 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
IL-17 modulator 9 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of chemical reactions and mechanisms, particularly those involving cytokine modulation.
Biology: this compound is used to study the role of IL-17 in biological processes, including immune response and inflammation.
Medicine: The compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases such as psoriasis, asthma, and rheumatoid arthritis.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting IL-17 and related pathways
Mécanisme D'action
IL-17 modulator 9 exerts its effects by modulating the activity of IL-17. The compound binds to IL-17 and alters its structural dynamics, reducing its affinity for its receptor. This results in the inhibition of IL-17-mediated signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IFN-γ. The compound’s ability to rigidify the protein and reduce receptor affinity is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
IL-17 modulator 9 is unique in its ability to modulate IL-17 activity through structural dynamics. Similar compounds include:
Difluorocyclohexyl derivatives: These compounds share a similar core structure and are also used as IL-17 modulators.
Imidazotriazine derivatives: These compounds are used as IL-17 modulators and have similar therapeutic applications.
This compound stands out due to its specific mechanism of action and its effectiveness in reducing pro-inflammatory cytokine levels .
Propriétés
Formule moléculaire |
C41H50ClN5O8 |
|---|---|
Poids moléculaire |
776.3 g/mol |
Nom IUPAC |
(2S)-3-(2-chlorophenyl)-2-[[2-(3-hydroxyphenyl)acetyl]amino]-N-[4-[[(19R)-7,18,21-trioxo-11,14-dioxa-8,17,20-triazaspiro[4.17]docosan-19-yl]methyl]phenyl]propanamide |
InChI |
InChI=1S/C41H50ClN5O8/c42-33-9-2-1-7-30(33)25-35(46-36(49)24-29-6-5-8-32(48)22-29)40(53)45-31-12-10-28(11-13-31)23-34-39(52)44-17-19-55-21-20-54-18-16-43-37(50)26-41(14-3-4-15-41)27-38(51)47-34/h1-2,5-13,22,34-35,48H,3-4,14-21,23-27H2,(H,43,50)(H,44,52)(H,45,53)(H,46,49)(H,47,51)/t34-,35+/m1/s1 |
Clé InChI |
QKPWJYZAVFZQCZ-GPOMZPHUSA-N |
SMILES isomérique |
C1CCC2(C1)CC(=O)NCCOCCOCCNC(=O)[C@H](NC(=O)C2)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC(=CC=C5)O |
SMILES canonique |
C1CCC2(C1)CC(=O)NCCOCCOCCNC(=O)C(NC(=O)C2)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC(=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


